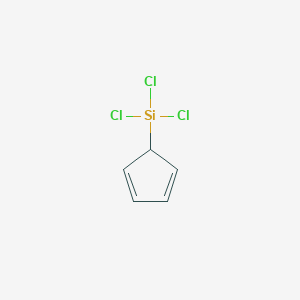
Silane, 5-trichloro-2,4-cyclopentadien-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, 5-trichloro-2,4-cyclopentadien-1-yl-: is an organosilicon compound with the molecular formula C5H5Cl3Si and a molecular weight of 199.538 . This compound features a cyclopentadienyl ring substituted with three chlorine atoms and a silicon atom, making it a unique and interesting molecule in the field of organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 5-trichloro-2,4-cyclopentadien-1-yl- typically involves the reaction of cyclopentadienyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
C5H5SiCl3+C5H5Li→C5H5Si(C5H5)3+LiCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or reduction to form silanes.
Addition Reactions: The cyclopentadienyl ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted cyclopentadienyl silanes.
Oxidation Reactions: Formation of silanols.
Reduction Reactions: Formation of silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of Silane, 5-trichloro-2,4-cyclopentadien-1-yl- involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and the cyclopentadienyl ring The compound can act as a ligand in coordination chemistry, forming complexes with transition metals
Vergleich Mit ähnlichen Verbindungen
- Trimethyl (2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Chlorodimethyl (2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Cyclopentadienylhafnium(IV) trichloride
Comparison: Silane, 5-trichloro-2,4-cyclopentadien-1-yl- is unique due to the presence of three chlorine atoms and its specific substitution pattern on the cyclopentadienyl ring. This makes it more reactive in certain chemical reactions compared to its analogs. The presence of the silicon atom also imparts distinct chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
13688-63-6 |
|---|---|
Molekularformel |
C5H5Cl3Si |
Molekulargewicht |
199.53 g/mol |
IUPAC-Name |
trichloro(cyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C5H5Cl3Si/c6-9(7,8)5-3-1-2-4-5/h1-5H |
InChI-Schlüssel |
MQFRTBNPKINELL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C=C1)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















